3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a novel compound identified through virtual screening for potential histone deacetylase (HDAC) inhibitory activity and HIV latency-reversing properties. [] This compound belongs to a class of molecules being investigated for their potential use in "shock-and-kill" therapeutic approaches for HIV, aiming to reactivate latent HIV reservoirs for subsequent elimination. []
While the provided literature doesn't detail the specific synthesis of 3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, its identification as a potential drug candidate through virtual screening suggests its feasibility. [] Virtual screening utilizes computational methods to screen large libraries of compounds and predict their potential biological activity. [] This approach typically involves docking studies, pharmacophore modeling, and other computational techniques.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5